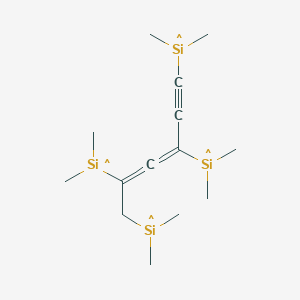
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis[dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is a complex organosilicon compound characterized by its unique structure, which includes multiple unsaturated carbon-carbon bonds and silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of 3,4-hexadien-1-yne with a silane reagent in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum or rhodium-based catalysts are commonly used.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 50°C to 100°C.
Solvent: Solvents such as toluene or hexane are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Saturated silane compounds.
Substitution: Halogenated silane derivatives.
科学研究应用
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Nanotechnology: Utilized in the fabrication of nanoscale devices and materials.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical imaging.
作用机制
The mechanism of action of Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- involves its interaction with molecular targets through its unsaturated bonds and silicon atoms. The compound can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophiles or electrophiles.
Catalytic Activity: Acts as a catalyst in certain organic reactions.
相似化合物的比较
Similar Compounds
- Silane, 1,2-butadiene-1,3,4,5-tetrayltetrakis*dimethyl-
- Silane, 2,3-pentadiene-1,4,5,6-tetrayltetrakis*dimethyl-
Uniqueness
Silane, 3,4-hexadien-1-yne-1,3,5,6-tetrayltetrakis*dimethyl- is unique due to its specific arrangement of unsaturated bonds and silicon atoms, which confer distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
属性
分子式 |
C14H26Si4 |
|---|---|
分子量 |
306.70 g/mol |
InChI |
InChI=1S/C14H26Si4/c1-15(2)10-9-13(17(5)6)11-14(18(7)8)12-16(3)4/h12H2,1-8H3 |
InChI 键 |
ICWQCAORBMRVCM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Furan-2-yl)methyl]-2-(3-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14159085.png)
![4-propan-2-yloxy-5H-pyrimido[5,4-b]indole](/img/structure/B14159099.png)

![5-Tert-butyl-7-(heptafluoropropyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14159105.png)
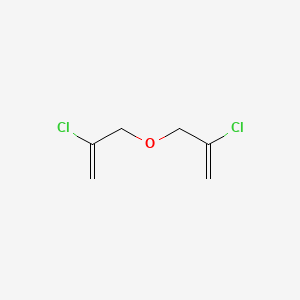
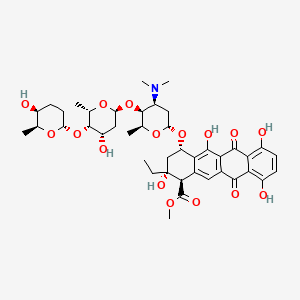
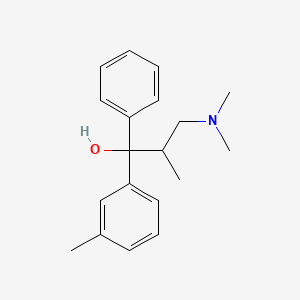
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
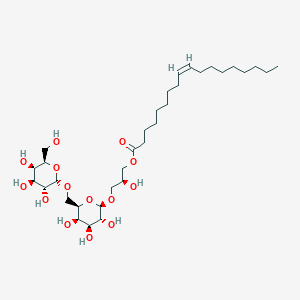
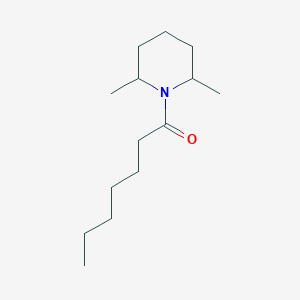
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
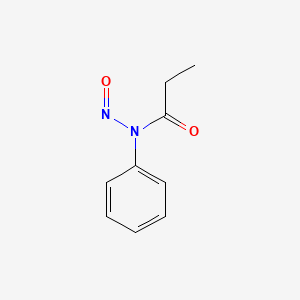
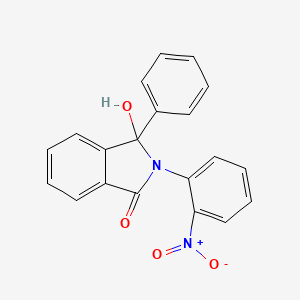
![7-{[(3-cyanophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14159164.png)
